![molecular formula C11H10N4O2 B2551000 N-[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE CAS No. 862824-98-4](/img/structure/B2551000.png)
N-[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE
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Overview
Description
N-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a pyridin-4-yl group at position 5 and a cyclopropanecarboxamide moiety at position 2. The 1,3,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its metabolic stability and role in medicinal chemistry, particularly in anticancer and antimicrobial agents . The pyridinyl group enhances solubility and π-stacking interactions, while the cyclopropane ring introduces steric constraints that may improve binding specificity and metabolic resistance.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a pyridine-4-carboxylic acid hydrazide with a suitable cyclopropane carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring . The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) and a base like triethylamine (TEA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (KMnO4, H2O2), reducing agents (LiAlH4, NaBH4), and various halogens or alkylating agents for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane (DCM) or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound features a cyclopropanecarboxamide core substituted with a pyridinyl group and an oxadiazole moiety. This unique structure is believed to contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives related to N-[5-(Pyridin-4-Yl)-1,3,4-Oxadiazol-2-Yl]Cyclopropanecarboxamide.
Case Study: Antibacterial and Antifungal Evaluation
A study evaluated the antibacterial activity of synthesized compounds against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The results indicated that several derivatives exhibited significant antimicrobial activity, with some compounds showing inhibition zones comparable to standard antibiotics.
Compound | Activity Type | Inhibition Zone (mm) |
---|---|---|
Compound A | Antibacterial | 18 |
Compound B | Antifungal | 15 |
These findings suggest that modifications to the oxadiazole structure can enhance antimicrobial efficacy, making it a promising candidate for further development in infection control .
Anticancer Potential
The anticancer properties of this compound have been explored through various in vitro studies.
Case Study: Cytotoxicity Assessment
A study investigated the cytotoxic effects of this compound on different cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results demonstrated significant growth inhibition, with IC50 values indicating potent activity:
Cell Line | IC50 (µM) |
---|---|
A549 | 12.5 |
MCF-7 | 15.0 |
The mechanism of action appears to involve the modulation of signaling pathways related to cell proliferation and apoptosis, suggesting that this compound could serve as a lead for new anticancer therapies .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These computational analyses provide insights into how structural modifications can enhance biological interactions.
Findings from Docking Studies
The docking results indicate favorable interactions with target proteins involved in cancer progression and microbial resistance mechanisms. These insights are crucial for guiding future synthetic efforts aimed at optimizing efficacy and selectivity .
Mechanism of Action
The mechanism of action of N-[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways . For example, it has been shown to inhibit glycogen synthase kinase-3β (GSK-3β), which is involved in the pathogenesis of Alzheimer’s disease .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues of 1,3,4-Oxadiazole Derivatives
The compound belongs to a broader class of 1,3,4-oxadiazole derivatives. Key structural analogues include:
Table 1: Structural Comparison of Selected 1,3,4-Oxadiazole Derivatives
Key Observations:
Substituent at Position 5: The pyridin-4-yl group in the target compound contrasts with indole in Dalip et al.'s derivatives . Pyridine’s electron-deficient aromatic system may reduce nonspecific binding compared to indole’s electron-rich system. Boronate ester-containing analogues (e.g., ZINC230527131 ) replace pyridine with a dioxaborolan-2-yl group, enabling Suzuki-Miyaura coupling for further derivatization.
In N-(4-(ethylsulfonyl)phenyl)cyclopropanecarboxamide , the sulfonyl group increases hydrophilicity, which may improve bioavailability.
Pharmacological and Physicochemical Properties
Table 2: Inferred Property Comparison
Key Findings:
- Anticancer Activity :
Dalip et al. reported that indole-containing oxadiazoles exhibit IC₅₀ values of 10–50 μM against breast and lung cancer cell lines . The target compound’s pyridinyl and cyclopropane groups may enhance selectivity for kinase targets (e.g., EGFR or ALK) due to improved steric complementarity. - Solubility and Bioavailability : The pyridinyl group in the target compound likely improves aqueous solubility compared to purely aromatic substituents (e.g., indole), as evidenced by its lower predicted LogP .
Biological Activity
N-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to summarize the available research findings on the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which consists of a cyclopropanecarboxamide linked to a pyridin-4-yl-1,3,4-oxadiazole moiety. The oxadiazole ring is known for its pharmacological significance, exhibiting various biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.
Biological Activities
1. Anticancer Activity
Research indicates that compounds containing oxadiazole rings can exhibit significant anticancer activity. For instance, studies have shown that derivatives of oxadiazoles can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of cell cycle regulators .
2. Anti-inflammatory Effects
this compound has been investigated for its anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests a potential role in treating inflammatory diseases.
3. Antimicrobial Activity
The compound has also shown promise against various microbial strains. Studies have reported that oxadiazole derivatives exhibit antibacterial and antifungal activities by disrupting microbial cell membranes or inhibiting essential metabolic pathways .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammation and cancer progression.
- Receptor Modulation : It has been suggested that the compound interacts with various receptors implicated in pain and inflammation pathways .
Case Studies
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer effects of oxadiazole derivatives, this compound was tested against several cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents .
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory effects of this compound in a murine model of arthritis. Treatment with this compound resulted in significant reductions in joint swelling and inflammatory markers compared to control groups .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c16-9(7-1-2-7)13-11-15-14-10(17-11)8-3-5-12-6-4-8/h3-7H,1-2H2,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKNCTKIBWPWHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(O2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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